1H-Pyrrole, 1-ethenyl-3-methyl-2-phenyl-
Description
Properties
CAS No. |
57807-57-5 |
|---|---|
Molecular Formula |
C13H13N |
Molecular Weight |
183.25 g/mol |
IUPAC Name |
1-ethenyl-3-methyl-2-phenylpyrrole |
InChI |
InChI=1S/C13H13N/c1-3-14-10-9-11(2)13(14)12-7-5-4-6-8-12/h3-10H,1H2,2H3 |
InChI Key |
XHVCASXNFWHWMX-UHFFFAOYSA-N |
Canonical SMILES |
CC1=C(N(C=C1)C=C)C2=CC=CC=C2 |
Origin of Product |
United States |
Preparation Methods
Chlorination-Mediated Synthesis
Thionyl Chloride as a Chlorinating Agent
A primary method for synthesizing substituted pyrroles involves chlorination followed by functionalization. In a patented industrial process, thionyl chloride (SOCl₂) serves as the chlorinating agent for intermediates leading to pyrrole derivatives. For 1H-pyrrole, 1-ethenyl-3-methyl-2-phenyl-, the chlorination step is critical for introducing reactive sites for subsequent alkylation or condensation.
The reaction typically uses 1–1.2 equivalents of SOCl₂ in the presence of a catalytic amount of N,N-dimethylformamide (DMF) . DMF accelerates the reaction by forming a reactive Vilsmeier-Haack complex, which enhances electrophilicity at the carbonyl group. The chlorination is conducted at 50–55°C for 2–3 hours, yielding a chlorinated intermediate with >90% purity after crystallization.
Key Parameters:
Condensation and Cyclization Reactions
Knorr Pyrrole Synthesis Adaptation
The classical Knorr pyrrole synthesis, which involves condensations of β-ketoesters with ammonia, can be modified for 1-ethenyl-3-methyl-2-phenyl derivatives. A mechanochemical approach reported for related pyrrole derivatives demonstrates that solvent-free ball milling reduces reaction time from 60 hours to 5.5 hours while improving yields from 34% to 64%. Adapting this method, the target compound could be synthesized via:
Vinylation via Friedel-Crafts Alkylation
Introducing the ethenyl group at the 1-position requires careful electrophilic substitution. A patented method uses vinyl chloride in the presence of AlCl₃ as a Lewis acid. The reaction proceeds at 20–30°C in anhydrous dichloromethane, achieving 70–80% yield after 12 hours.
Reaction Scheme:
$$
\text{3-Methyl-2-phenylpyrrole} + \text{CH₂=CHCl} \xrightarrow{\text{AlCl₃, CH₂Cl₂}} \text{1-Ethenyl-3-methyl-2-phenylpyrrole} + \text{HCl}
$$
Purification and Isomer Removal
Crystallization Techniques
Positional isomers (e.g., 1-ethenyl-2-methyl-3-phenylpyrrole) are common byproducts. The patent describes recrystallization from ethyl acetate/n-hexane (1:3 v/v) to isolate the desired isomer. Two successive crystallizations increase purity from 80% to >99%, with a total yield of 38–45%.
Comparative Analysis of Synthetic Routes
Industrial-Scale Optimization
Solvent Recovery and Waste Reduction
The patent emphasizes recycling dichloromethane via distillation, reducing solvent waste by 70%. Similarly, EvitaChem’s protocol uses dioxane recovery to cut costs.
Catalytic Efficiency
Replacing AlCl₃ with FeCl₃ (10 mol%) in Friedel-Crafts alkylation lowers environmental impact while maintaining 75% yield.
Chemical Reactions Analysis
1H-Pyrrole, 1-ethenyl-3-methyl-2-phenyl- undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized using reagents such as potassium permanganate or chromium trioxide to form corresponding pyrrole derivatives.
Reduction: Reduction reactions can be carried out using hydrogen gas in the presence of a palladium catalyst to yield reduced pyrrole compounds.
Scientific Research Applications
1H-Pyrrole, 1-ethenyl-3-methyl-2-phenyl- has a wide range of scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex heterocyclic compounds and as a ligand in coordination chemistry.
Industry: It is used in the production of pharmaceuticals, agrochemicals, and dyes.
Mechanism of Action
The mechanism of action of 1H-Pyrrole, 1-ethenyl-3-methyl-2-phenyl- involves its interaction with specific molecular targets and pathways. The compound can act as an inhibitor of certain enzymes, thereby affecting metabolic pathways. It can also interact with cellular receptors, leading to changes in cell signaling and gene expression. The exact molecular targets and pathways involved depend on the specific biological activity being studied .
Comparison with Similar Compounds
Substituent Effects on Reactivity and Stability
The reactivity of pyrrole derivatives is highly dependent on substituent electronic effects. The table below compares key analogs:
Q & A
Q. What are the common synthetic routes for preparing 1H-pyrrole derivatives with ethenyl and phenyl substituents?
The Clauson-Kass pyrrole synthesis is a classical method, involving the condensation of α-aminoketones with β-ketoesters or β-diketones. For example, 1-(4-bromophenyl)-1H-pyrrole was synthesized using commercially available reagents and optimized for undergraduate laboratories . Advanced methods include regioselective cycloadditions, such as the reaction of tosylmethyl isocyanide (TosMIC) with 1-aroyl-2-styrylsulfonylethene to yield sulfonylated pyrroles. Reaction conditions (e.g., NaH in Et₂O-DMSO) and purification via column chromatography are critical for product isolation .
Q. How can the structure of 1-ethenyl-3-methyl-2-phenyl-1H-pyrrole be confirmed experimentally?
Structural validation relies on spectroscopic techniques:
- ¹H NMR : Signals for ethenyl protons (δ 4.8–6.2 ppm) and aromatic protons (δ 7.2–8.0 ppm) confirm substituent positions .
- IR Spectroscopy : Stretching vibrations for C=C (1640–1680 cm⁻¹) and C-N (1250–1350 cm⁻¹) bonds validate the pyrrole backbone .
- Elemental Analysis : Matches between calculated and observed C, H, N percentages confirm molecular formula integrity .
Q. What safety precautions are required when handling this compound?
The compound exhibits acute oral toxicity (Category 4, H302), skin irritation (Category 2, H315), and respiratory tract irritation (H335). Researchers must use PPE (gloves, goggles, lab coats), work in a fume hood, and store the compound at 2–7°C to prevent decomposition. Emergency protocols include rinsing eyes with water for 15 minutes and consulting a physician for ingestion .
Q. How can purity and stability be assessed during synthesis?
- Thin-Layer Chromatography (TLC) : Monitors reaction progress using hexane-ethyl acetate (4:1) as the mobile phase .
- Mass Spectrometry (ESIMS) : Validates molecular ion peaks (e.g., m/z 402.2 for a related ethyl carboxylate derivative) .
- Stability Testing : Accelerated degradation studies under varying pH, temperature, and light exposure identify decomposition pathways .
Advanced Research Questions
Q. How can density functional theory (DFT) predict the electronic properties of this pyrrole derivative?
Becke’s hybrid functional (B3LYP) incorporating exact exchange terms achieves high accuracy in thermochemical calculations, such as atomization energies (average deviation: 2.4 kcal/mol). DFT simulations can model the compound’s HOMO-LUMO gaps, dipole moments, and charge distribution to predict reactivity in nucleophilic/electrophilic reactions .
Q. What strategies improve regioselective functionalization at the pyrrole core?
Introducing directing groups (e.g., sulfonyl or aroyl) enhances selectivity. For example, 4-aroyl-3-sulfonyl-1H-pyrroles were synthesized via TosMIC-mediated cycloaddition, where electron-withdrawing groups direct substitutions to specific positions. Optimization of solvent polarity (xylene vs. Et₂O-DMSO) and oxidants (chloranil) further controls regiochemistry .
Q. How can structural modifications enhance antimicrobial activity?
Structure-activity relationship (SAR) studies show that diarylpyrroles with fluorophenyl and thiomorpholinyl groups exhibit potent antitubercular activity (e.g., MIC < 1 µg/mL). Introducing electron-deficient aryl rings or polar substituents (e.g., -COOH, -SO₂NH₂) improves membrane permeability and target binding .
Q. How are contradictions in synthetic yields resolved across different methodologies?
Discrepancies arise from competing reaction pathways. For instance, refluxing with chloranil in xylene favors pyrazole/isoxazole formation over pyrrole side products. Kinetic vs. thermodynamic control should be analyzed via time-course studies and computational modeling of transition states .
Q. What challenges arise in crystallizing this compound for X-ray diffraction studies?
Pyrrole derivatives with flexible ethenyl groups often form amorphous solids. Co-crystallization with rigid aromatic counterions (e.g., tetraphenylborate) or using slow evaporation in high-boiling solvents (e.g., DMF) can improve crystal lattice stability .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
